(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704064-21-0
VCID: VC2748848
InChI: InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3
SMILES: B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O
Molecular Formula: C13H19BFNO2
Molecular Weight: 251.11 g/mol

(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

CAS No.: 1704064-21-0

Cat. No.: VC2748848

Molecular Formula: C13H19BFNO2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid - 1704064-21-0

Specification

CAS No. 1704064-21-0
Molecular Formula C13H19BFNO2
Molecular Weight 251.11 g/mol
IUPAC Name [2-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Standard InChI InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3
Standard InChI Key VWXPILOBZLHKBP-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O

Introduction

Chemical Identity and Structure

(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid belongs to the family of arylboronic acids, characterized by a phenyl ring with a boronic acid moiety and additional functional groups that enhance its synthetic utility.

Identification Parameters

ParameterValue
CAS Number1704064-21-0
Molecular FormulaC₁₃H₁₉BFNO₂
Molecular Weight251.11 g/mol
IUPAC Name[2-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Standard InChIInChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3
Standard InChIKeyVWXPILOBZLHKBP-UHFFFAOYSA-N
SMILESB(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O

The structure features a phenyl ring with a boronic acid group and fluorine atom at positions 1 and 2 respectively, and a 4-methylpiperidinylmethyl group at position 4 . This specific substitution pattern contributes to the compound's unique chemical properties and reactivity profile.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for assessing its stability, handling requirements, and potential applications.

Physical Properties

PropertyValueNote
Physical StateSolidAt standard conditions
Density1.16±0.1 g/cm³Predicted value
Boiling Point370.0±52.0 °CPredicted value
pKa8.22±0.58Predicted value

Solubility and Solution Preparation

Solution Preparation Guidelines

For research applications requiring solution preparation, the following table provides volumes needed to prepare stock solutions of various concentrations :

Concentration1 mg5 mg10 mg
1 mM3.9823 mL19.9116 mL39.8232 mL
5 mM0.7965 mL3.9823 mL7.9646 mL
10 mM0.3982 mL1.9912 mL3.9823 mL

Solubility Enhancement Techniques

To enhance solubility during solution preparation, the following methods are recommended :

  • Select an appropriate solvent based on the compound's solubility profile

  • Heat the container to 37°C followed by ultrasonic bath agitation

  • Store prepared solutions separately to avoid degradation from repeated freezing and thawing cycles

ClassificationCategory
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

Hazard and Precautionary Statements

Hazard StatementsCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Applications in Organic Synthesis

Cross-Coupling Reactions

As a boronic acid derivative, this compound serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. The boronic acid functional group readily participates in transmetallation with palladium catalysts, enabling coupling with various halides and pseudohalides to form new carbon-carbon bonds.

Pharmaceutical Applications

The structural features of this compound make it particularly valuable for pharmaceutical synthesis:

  • The fluorine substituent enhances metabolic stability and modulates lipophilicity in drug candidates

  • The methylpiperidine moiety is a common structural element in numerous bioactive compounds and approved drugs

  • The boronic acid functional group enables specific transformations that can introduce structural diversity into drug scaffolds

Molecular Recognition and Sensing

Boronic acids are known for their ability to form reversible covalent bonds with diols and other oxygen-containing compounds. This property makes them valuable in developing:

  • Chemical sensors for carbohydrates and other polyhydroxylated compounds

  • Affinity ligands for separation and purification technologies

  • Self-assembling materials with responsive properties

Structurally Related Compounds

Several structurally related compounds provide context for understanding the chemical space occupied by this boronic acid derivative:

Related Fluorinated Boronic Acids

  • (4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS: 1704063-83-1)

    • Contains a methylpiperazine ring instead of methylpiperidine

    • Molecular weight: 252.10 g/mol

    • Formula: C₁₂H₁₈BFNO₂

  • (3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (CAS: 1334321-25-3)

    • A regioisomer with different fluorine positioning

    • Same molecular weight: 251.11 g/mol

    • Formula: C₁₃H₁₉BFNO₂

  • (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704121-38-9)

    • Contains a sulfonyl linkage rather than a methylene bridge

    • Higher molecular weight: 315.2 g/mol

    • Formula: C₁₃H₁₉BFNO₄S

These related compounds suggest a family of functionalized phenylboronic acids designed for specific synthetic applications, particularly in pharmaceutical development.

Reaction Chemistry

Lewis Acid Properties

The boron atom in boronic acids functions as a Lewis acid, enabling interactions with Lewis bases such as amines, alcohols, and fluoride ions. This reactivity can be exploited for:

  • Formation of boronate complexes

  • Development of molecular receptors

  • Activation of the aromatic ring for further transformations

Conversion to Other Functional Groups

The boronic acid moiety can be transformed into various functional groups:

  • Hydroxyl groups via oxidation

  • Halides via halogenation

  • Amines via Chan-Lam coupling

  • Other aryl or alkyl groups via cross-coupling

This versatility makes (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid a valuable synthetic intermediate in multi-step syntheses.

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